NCT-501 (hydrochloride)
Overview
Description
NCT 501 hydrochloride is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). It is a theophylline-based compound that exhibits high selectivity for ALDH1A1 over other aldehyde dehydrogenase isozymes and dehydrogenases . This compound has significant implications in scientific research, particularly in the study of cancer stem cells and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NCT 501 hydrochloride involves the reaction of 8-[(4-cyclopropylcarbonyl-1-piperazinyl)methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of NCT 501 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and efficacy of the compound. The final product is often subjected to various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions: NCT 501 hydrochloride primarily undergoes inhibition reactions with aldehyde dehydrogenase 1A1. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: The compound is stable under physiological conditions and does not react with common laboratory reagents. It is soluble in dimethyl sulfoxide (DMSO) and ethanol, making these solvents suitable for its preparation and use in experiments .
Major Products Formed: The primary product of the reaction involving NCT 501 hydrochloride is the inhibited form of aldehyde dehydrogenase 1A1. This inhibition is highly selective and does not produce significant by-products .
Scientific Research Applications
NCT 501 hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
NCT 501 hydrochloride exerts its effects by selectively inhibiting aldehyde dehydrogenase 1A1. This enzyme is involved in the oxidation of aldehydes to carboxylic acids. By inhibiting this enzyme, NCT 501 hydrochloride disrupts the metabolic pathways that rely on aldehyde dehydrogenase 1A1, leading to the accumulation of aldehydes and subsequent cellular effects . The compound shows high selectivity for aldehyde dehydrogenase 1A1 over other isozymes and dehydrogenases, making it a valuable tool in research .
Comparison with Similar Compounds
Disulfiram: Another aldehyde dehydrogenase inhibitor but less selective compared to NCT 501 hydrochloride.
Aldehyde dehydrogenase 2 inhibitors: These inhibitors target a different isozyme and have different selectivity profiles.
Uniqueness: NCT 501 hydrochloride is unique due to its high selectivity for aldehyde dehydrogenase 1A1 and its ability to permeate the blood-brain barrier . This makes it particularly useful in studying the role of aldehyde dehydrogenase 1A1 in neurological conditions and cancers .
Properties
IUPAC Name |
8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3.ClH/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15;/h14-15H,5-13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNBJYUQFQUJQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2080306-22-3 | |
Record name | 1H-Purine-2,6-dione, 8-[[4-(cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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